molecular formula C20H21N3O3 B2918861 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide CAS No. 1021132-69-3

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide

Cat. No.: B2918861
CAS No.: 1021132-69-3
M. Wt: 351.406
InChI Key: HBGCUUWVKOGOAS-UHFFFAOYSA-N
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)butanamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing an in-depth analysis based on diverse scientific sources.

Molecular Characteristics

  • Molecular Formula : C₁₇H₁₈N₄O₃
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 1021259-27-7

The compound features a furan ring, a pyridazine moiety, and an amide functional group, which contribute to its unique biological properties.

Antitumor Activity

Recent studies indicate that compounds structurally similar to This compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, showed potent antitumor activity with IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) . The mechanism of action involved inducing apoptosis through mitochondrial dysfunction and caspase activation.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The furan and pyridazine moieties may interact with specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the S phase, leading to reduced cell proliferation .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
IMB-1406Furan + PyridazineAntitumor6.92 - 8.99
Compound XSimilar structureAntiproliferativeTBD
Compound YFuran + AmideCytotoxicTBD

Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of a related compound demonstrated that it significantly inhibited tumor growth in vivo. The compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of Bax and decreased levels of Bcl-2 .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking of similar compounds with farnesyltransferase, a target implicated in cancer progression. The docking studies revealed that these compounds bind effectively to the enzyme's active site, suggesting a potential therapeutic application in cancer treatment .

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-6-8-16(9-7-15)14-21-19(24)5-2-12-23-20(25)11-10-17(22-23)18-4-3-13-26-18/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGCUUWVKOGOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.